molecular formula C5H9ClO2 B1346975 3-Chloropropyl acetate CAS No. 628-09-1

3-Chloropropyl acetate

Cat. No. B1346975
CAS RN: 628-09-1
M. Wt: 136.58 g/mol
InChI Key: KPOHQIPNNIMWRL-UHFFFAOYSA-N
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Description

3-Chloropropyl acetate is a clear colorless liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

3-Chloropropyl acetate can be synthesized by reacting it with a strong base, which yields trimethylene oxide .


Molecular Structure Analysis

The molecular formula of 3-Chloropropyl acetate is C5H9ClO2 . It has a molecular weight of 136.58 . The IUPAC Standard InChI is InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

3-Chloropropyl acetate is a liquid at room temperature . It has a boiling point of 80-81 °C/30 mmHg . The density of 3-Chloropropyl acetate is 1.111 g/mL at 25 °C . It has a refractive index (n20/D) of 1.429 .

Scientific Research Applications

Synthesis and Resolution of Compounds

3-Chloropropyl acetate is an intermediate in the synthesis of potential anti-psychotic agents. For instance, α-(3-Chloropropyl)-4-fluorobenzenemethanol, potentially used for synthesizing BMS 181100, an anti-psychotic agent, is resolved by acetylation using isopropenyl acetate and lipase in a specific process (Hanson et al., 1994).

Chromatography and Analytical Chemistry

In analytical chemistry, 3-Chloropropyl acetate is utilized in derivatization and chromatography methods. It has been derivatized for gas chromatography in the analysis of resins and solvents containing ketones and ketals (Kissa, 1992). Also, it's a subject of mass spectrometry-based methodologies critical in identifying process-induced toxicants in foods (Rahn & Yaylayan, 2013).

Industrial Applications

3-Chloropropyl acetate finds applications in industrial processes, particularly in the production of various epoxy resins and reactive polymers used for coating metal, leather, paper, and wood. Its synthesis is optimized using various solid acid catalysts for specific regioselective ring opening reactions (Yadav & Surve, 2013).

Photodynamic Tumor Therapy

In the field of medical research, derivatives of 3-Chloropropyl acetate are used in Photodynamic Tumor Therapy (PDT). For example, a new chlorin dicarboxylic acid synthesized from porphyrin through amide acetal Claisen rearrangement has shown promise for application in PDT (Montforts et al., 1991).

Chemical Synthesis and Catalysis

In chemical synthesis, 3-Chloropropyl acetate is involved in reactions like the Beckmann rearrangement, where1-chloro-2,3-diphenylcyclopropenium ion catalyzes the rearrangement of various ketoximes to corresponding amides/lactams (Srivastava et al., 2010). Additionally, it's used in the continuous flow production of chemically versatile building blocks like 3-chloropropionyl chloride, which have applications in pharmaceuticals, herbicides, and fungicides (Movsisyan et al., 2018).

Atmospheric Environmental Studies

In atmospheric environmental studies, 3-Chloropropyl acetate-related compounds are investigated for their reaction kinetics with chlorine atoms, which is crucial for understanding their atmospheric implications (Cuevas et al., 2005).

Biochemical and Microbial Processes

From a biochemical perspective, 3-Chloropropyl acetate derivatives are examined in the context of microbial processes. For example, studies have focused on producing 3-hydroxypropionic acid from acetate using metabolically-engineered Escherichia coli, which is a promising approach for utilizing acetate as a carbon source in microbial processes (Lee et al., 2018; Lama et al., 2020)(Lama et al., 2020).

Safety And Hazards

3-Chloropropyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-chloropropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOHQIPNNIMWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211879
Record name 1-Propanol, 3-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropyl acetate

CAS RN

628-09-1
Record name 3-Chloropropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-chloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
DC Dittmer, WR Hertler, H Winicov - Journal of the American …, 1957 - ACS Publications
Evidence has been obtained that the better yields of trimethylene oxide from 3-chloropropyl acetate than from 3-chloropropanol may be caused by a protective effect of the acetate …
Number of citations: 22 pubs.acs.org
JJ D'Amico, FG Bellinger, M Thompson… - Journal of …, 1988 - Wiley Online Library
The reaction of the potassium salt of 2‐mercaptobenzimidazole with 3‐acetyl‐3‐chloropropyl acetate afforded the novel heterocyclic compound 1. When solutions of 1 in …
Number of citations: 6 onlinelibrary.wiley.com
LA Carpino - Journal of the American Chemical Society, 1957 - ACS Publications
… Evidence has been obtained that the better yields of trimethylene oxide from 3-chloropropyl acetate than from 3-chloropropanol may be caused by a protective effect of the acetate …
Number of citations: 283 pubs.acs.org
HC Brown, AB Asii - Journal of the American Chemical Society, 1955 - ACS Publications
… isomer distribution of25% 1-, 46% 2- and 29%3-chloropropyl acetate. No significant attack of the acetate group was observed. If the sulfonyl chlorides formed in the side reaction arose …
Number of citations: 71 pubs.acs.org
F Sondheimer, RB Woodward - Journal of the American Chemical …, 1953 - ACS Publications
… 90% aqueous potassium hydroxide, was based on that employed with the lower homolog, 3-chloropropyl acetate.8 It seems however that the secondary nature of the acetoxy group in …
Number of citations: 45 pubs.acs.org
KE Henegar - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: from 3‐chloropropyl acetate and Potassium Hydroxide ; from 1,3‐Propanediol and Diethyl Azodicarboxylate / Triphenylphosphine . …
Number of citations: 2 onlinelibrary.wiley.com
S Searles - Journal of the American Chemical Society, 1951 - ACS Publications
… The procedure of Derick and Bissell1 was modified by adding 3-chloropropyl acetate (60 g.) dropwise but rapidly (45 minutes) to a well-stirred liquid mixture of sodium hydroxide (65 g.), …
Number of citations: 94 pubs.acs.org
AR Gooty, HR Katreddi, RK Hunnur… - Journal of …, 2016 - academic.oup.com
A simple, sensitive and reliable gas chromatography mass spectrometry (GC–MS) method has been developed, optimized and validated for the simultaneous determination of 3-chloro-…
Number of citations: 8 academic.oup.com
PE Papadakis, J Scigliano - Journal of the American Chemical …, 1953 - ACS Publications
… 90% aqueous potassium hydroxide, was based on that employed with the lower homolog, 3-chloropropyl acetate.8 It seems however that the secondary nature of the acetoxy group in …
Number of citations: 2 pubs.acs.org
S Searles, MJ Gortatowski - Journal of the American Chemical …, 1953 - ACS Publications
… of sodium hydroxide at 200, which is a good reagent for preparing trimethylene oxide from 3-chloropropyl acetate, gave 10 g. of isobutylene (77% yield) and 2.5 g. of 2,2-dimethyl tri…
Number of citations: 39 pubs.acs.org

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